molecular formula C8H9NO4 B1510233 2-Ethoxy-5-nitrophenol

2-Ethoxy-5-nitrophenol

Cat. No. B1510233
M. Wt: 183.16 g/mol
InChI Key: OLAITAANNRHOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07250410B2

Procedure details

Under an inert atmosphere at 0° C., add a solution of 10 g (59 mmol) of 2-ethoxy-5-nitrophenol dissolved in 125 ml of DMF, on a solution of 2.6 g (65 mmol) of 60% NaH in oil dissolved in 125 ml of DMF. After 30 minutes at room temperature, add dropwise 5.2 ml (65 mmol) of EtI at 0° C. Allow to stand at room temperature for 12 hours. Add 1.5 l of a water-ice mixture. Filter the precipitate and wash three times with 100 ml of water then once with 100 ml of pentane. One obtains 9.8 g of the abovenamed product in the form of a white powder. Yield: 93%. 1H-NMR (CDCl3, 300 MHz): d 1.52 (t, 3H, —CH3), 3.98 (s, 3H, OCH3), 4.20 (q, 2H, OCH2), 6.91 (d, 1H Ar), 7.75 (d, 1H Ar), 7.91 (dd,1H Ar).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Quantity
2.6 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[OH:13])C.[H-].[Na+].[CH2:16](I)[CH3:17]>CN(C=O)C>[CH2:16]([O:13][C:5]1[CH:6]=[C:7]([N+:10]([O-:12])=[O:11])[CH:8]=[CH:9][C:4]=1[O:3][CH3:1])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
water ice
Quantity
1.5 L
Type
reactant
Smiles
Step Four
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
Filter the precipitate
WASH
Type
WASH
Details
wash three times with 100 ml of water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.